

Application Note: Brij 35 as a Surfactant in HPLC Mobile Phase

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Compound of Interest

Compound Name: PEG 23 lauryl ether

Cat. No.: B15546263

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Audience: Researchers, scientists, and drug development professionals.

Introduction

Brij 35, a non-ionic polyoxyethylene surfactant, is an effective mobile phase additive in a mode of High-Performance Liquid Chromatography (HPLC) known as Micellar Liquid Chromatography (MLC).^{[1][2]} Chemically known as polyoxyethylene (23) lauryl ether, it offers several advantages over traditional hydro-organic mobile phases and other surfactants.^{[3][4]} Notably, Brij 35 lacks a UV-absorbing chromophore, making it compatible with UV detection, a drawback for some other non-ionic surfactants.^[1] Furthermore, its use can significantly reduce or eliminate the need for organic solvents, positioning it as a component in "green" chromatography methods.^{[5][6][7]}

This application note provides a detailed overview of the principles, applications, and protocols for using Brij 35 in HPLC mobile phases for the separation of various analytes, including positional isomers and pharmaceutical compounds.^{[1][5]}

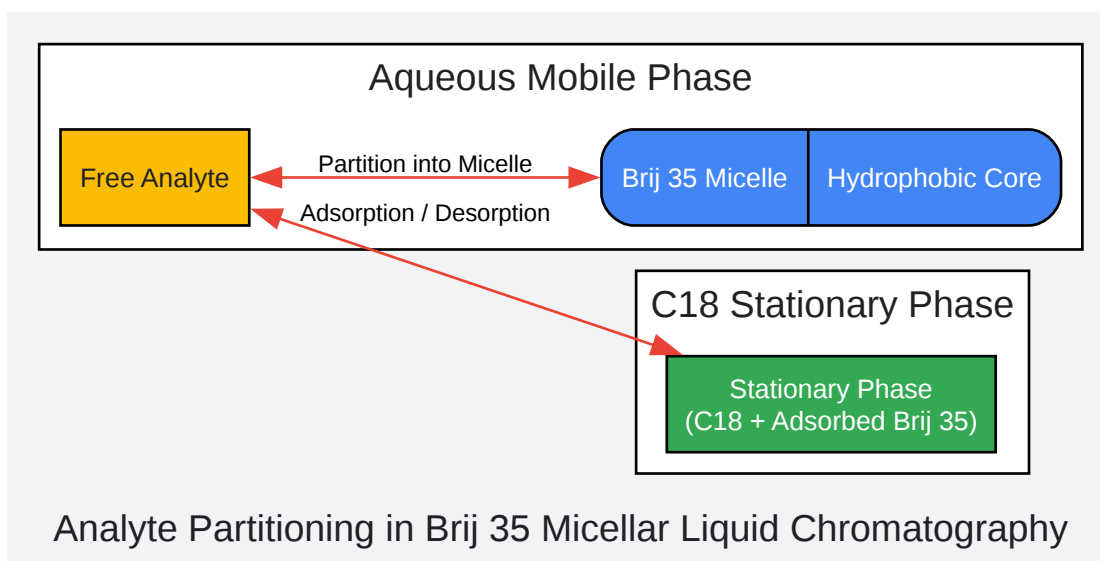
Principle of Operation

In MLC, surfactants are added to the mobile phase at a concentration above their critical micelle concentration (CMC). For Brij 35, the CMC is approximately 0.09 mM.^{[3][8]} Above this concentration, Brij 35 monomers self-assemble into micelles, creating a two-phase system: the aqueous bulk solvent and the hydrophobic micellar cores.

The separation mechanism involves a three-way equilibrium of the analyte:

- Partitioning into the hydrophobic core of the Brij 35 micelles in the mobile phase.
- Adsorbing onto the stationary phase (e.g., C18), which is dynamically modified by the adsorption of Brij 35 monomers.[7]
- Remaining free in the bulk aqueous mobile phase.

The adsorption of non-ionic Brij 35 onto the reversed-phase stationary phase increases the polarity of the column surface.[4][5] This modification, combined with the analyte's affinity for the micelles, alters retention times and selectivity, enabling unique separations not easily achieved with conventional methods.



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Caption: Analyte partitioning in Brij 35 Micellar Liquid Chromatography.

Applications and Protocols

Brij 35 has been successfully employed for the separation of various classes of compounds.

MLC with Brij 35 is particularly effective for separating structurally similar compounds like positional isomers (e.g., parabens, nitroanilines, nitrophenols).[1] The unique selectivity arises from the combined interactions with the modified stationary phase and the micellar cores.

Quantitative Data Summary: Isomer Separation

Parameter	Condition 1: General Isomers[1]	Condition 2: Parabens[2]
Analytes	Parabens, Nitroanilines, Nitrophenols	Parabens
Column	Chromolith C-18 SpeedROD	XTerra RP 18 (3.9 × 150 mm, 5 µm)
Mobile Phase	0.5% (w/v) Brij 35 with Propanol (9:1 ratio)	1.5% (w/v) Brij 35 with Propanol
pH	3 (adjusted with phosphoric acid)	Not specified
Flow Rate	1.0 - 2.0 mL/min	Not specified
Detection	UV at 254 nm (Parabens), 320 nm (Nitroanilines)	Not specified
Key Finding	Successful baseline separation of various isomers.[1]	Brij 35 provided better separation compared to SDS. [1]

Protocol: Separation of Paraben Isomers

- Mobile Phase Preparation:
 - Prepare a 1.5% (w/v) aqueous solution of Brij 35 by dissolving 15 g of Brij 35 in 1 L of Millipore water.
 - Combine the Brij 35 solution with propanol in a 90:10 (v/v) ratio. For example, mix 900 mL of the Brij 35 solution with 100 mL of propanol.
 - Adjust the pH to 3.0 using dilute phosphoric acid.
 - Filter the mobile phase through a 0.45 µm filter before use.

- Chromatographic Conditions:
 - Column: C18 reversed-phase column.
 - Flow Rate: 1.0 mL/min.
 - Injection Volume: 10 μ L.
 - Column Temperature: Ambient (e.g., 25 $^{\circ}$ C).
 - Detection: UV at 254 nm.
- Sample Preparation:
 - Dissolve paraben standards or samples in the mobile phase to a final concentration of approximately 10-100 μ g/mL.
- Procedure:
 - Equilibrate the HPLC system with the mobile phase for at least 30 minutes or until a stable baseline is achieved.
 - Inject the prepared sample.
 - Acquire and analyze the chromatogram.

Brij 35 is well-suited for analyzing basic compounds like β -blockers and tricyclic antidepressants.[7] Anionic surfactants like Sodium Dodecyl Sulfate (SDS) can cause strong retention of positively charged basic compounds, often requiring high concentrations of organic modifiers.[5] In contrast, the neutral Brij 35-modified stationary phase reduces this strong interaction, allowing for elution with purely aqueous or low-organic-content mobile phases.[5][7]

For complex separations, a mixture of Brij 35 and an anionic surfactant like SDS can be used. [5][9] This approach combines the favorable characteristics of each surfactant to fine-tune selectivity and achieve resolution for a wider range of analytes, especially for mixtures containing compounds of diverse polarity.[5][9] These mixed-micellar mobile phases can often be used without any organic solvent.[6]

Quantitative Data Summary: Mixed-Micellar System for β -Blockers^[9]

Parameter	Value
Analytes	β -blockers
Column	C18
Mobile Phase	0.02 M Brij 35 mixed with varying concentrations of SDS (e.g., 0.02 M to 0.15 M)
Organic Modifier	None
Key Finding	The mixed system provided good resolution and adequate analysis time for β -blockers of diverse polarity. ^{[5][9]}

Protocol: Analysis of β -Blockers using a Mixed-Micellar Mobile Phase

- Mobile Phase Preparation:
 - Prepare a 0.02 M Brij 35 stock solution.
 - Prepare a 0.15 M SDS stock solution.
 - Create the working mobile phase by mixing the stock solutions. A good starting point is a mixture containing 0.02 M Brij-35 and 0.08 M SDS.
 - Filter the mobile phase through a 0.45 μ m filter.
- Chromatographic Conditions:
 - Column: C18 reversed-phase column (e.g., 150 x 4.6 mm, 5 μ m).
 - Flow Rate: 1.0 mL/min.
 - Injection Volume: 20 μ L.
 - Column Temperature: 30 °C.

- Detection: UV at 220 nm.
- Sample Preparation:
 - Dissolve standards or samples in the mobile phase.
- Procedure:
 - Follow the general HPLC workflow, ensuring system equilibration before injection.

General Experimental Workflow

The following diagram illustrates a typical workflow for developing an HPLC method using a Brij 35-containing mobile phase.

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